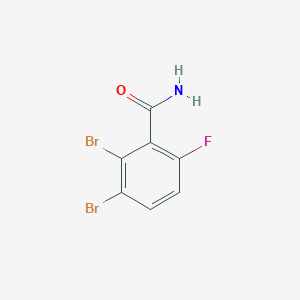

2,3-Dibromo-6-fluorobenzamide

Beschreibung

Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis and Chemical Biology

The benzamide scaffold is a cornerstone in the fields of organic synthesis and chemical biology. These structures are not only valuable building blocks for creating more complex molecules but are also recognized for their presence in a multitude of biologically active compounds. walshmedicalmedia.comresearchgate.net The amide bond itself is stable, neutral, and capable of participating in hydrogen bonding, making it a key feature in molecular recognition at biological targets. researchgate.net In medicinal chemistry, the benzamide framework is integral to various pharmaceuticals, including anticonvulsants and antidepressants. solubilityofthings.com The versatility of the benzamide core allows for systematic structural modifications, enabling detailed studies of structure-activity relationships. researchgate.net This makes them indispensable tools in drug discovery and the development of new therapeutic agents targeting a wide array of conditions, such as cancer, inflammation, and microbial infections. researchgate.netontosight.ai

Strategic Role of Halogenation (Bromine and Fluorine) in Modulating Chemical and Electronic Properties of Aromatic Systems

Halogenation is a powerful strategy for fine-tuning the properties of aromatic compounds. The introduction of halogen atoms like bromine and fluorine onto a benzene (B151609) ring alters its electronic landscape, which in turn affects its reactivity, stability, and intermolecular interactions.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can stabilize negative charges in reaction intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution, thereby increasing the reaction rate. stackexchange.com While halogens are generally deactivating in electrophilic aromatic substitution, fluorine's 2p orbitals can overlap effectively with the carbon p orbitals of the benzene ring, leading to a more pronounced resonance effect compared to other halogens. masterorganicchemistry.com This unique balance of inductive and resonance effects makes fluorine a valuable tool for modulating a molecule's properties. acs.org

Bromine: Bromine, being less electronegative than fluorine, has a weaker inductive effect. However, its introduction onto an aromatic ring significantly impacts the molecule's lipophilicity and can introduce specific intermolecular interactions, such as halogen bonding. ontosight.ai In structure-activity relationship studies, the substitution of hydrogen with bromine has been shown to enhance the biological activity of certain compounds. For instance, studies on halogenated salicylanilides revealed that bromination, particularly in combination with other halogenated structures, improved inhibitory activity against enzymes like acetylcholinesterase. mdpi.com Both bromine and fluorine are used to modify the steric and electronic nature of a compound, influencing its binding affinity to biological targets and its metabolic stability. ontosight.ai

Overview of 2,3-Dibromo-6-fluorobenzamide within the Context of Multifunctionalized Aromatic Compounds

This compound is a polyhalogenated aromatic compound that combines the structural features of a benzamide with a specific substitution pattern of two bromine atoms and one fluorine atom. This trifunctionalization makes it a noteworthy subject for chemical research. The arrangement of substituents—two adjacent bromine atoms and a fluorine atom ortho to the amide group—creates a unique electronic and steric environment.

While specific research literature on this compound is not extensive, its structure suggests it serves as a valuable intermediate in organic synthesis. biosynth.comgoogle.com Polyhalogenated aromatic compounds are frequently used as precursors for creating more complex molecules through reactions like cross-coupling, where the halogens act as leaving groups or directing groups. mdpi.com The presence of three distinct halogen-carbon bonds offers the potential for regioselective functionalization, allowing chemists to introduce different chemical moieties at specific positions on the aromatic ring. The properties of this compound are dictated by the interplay of its functional groups, as detailed in the table below.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄Br₂FNO |

| Molecular Weight | 296.92 g/mol |

| Structure | A benzene ring substituted with a primary amide group, a fluorine atom at position 6, and bromine atoms at positions 2 and 3. |

Note: In-depth experimental data for this specific isomer is limited in publicly accessible literature. The provided information is based on its chemical structure.

The synthesis of such a molecule would likely involve the amidation of the corresponding acyl chloride, which itself could be derived from a halogenated benzoic acid. Precursors like 2,3-Dibromo-6-fluorophenol bldpharm.com and other related halogenated benzamides bldpharm.combldpharm.com are commercially available, indicating the accessibility of this chemical space for further synthetic exploration.

Research Gaps and Opportunities in the Study of Polyhalogenated Benzamides

The study of polyhalogenated benzamides, while broad, contains significant research gaps that present opportunities for future investigation. A primary gap is the systematic evaluation of less common isomers. While certain substitution patterns are well-documented, many, like that of this compound, remain understudied. mdpi.com

There is a clear need for comprehensive studies that correlate specific polyhalogenation patterns with physicochemical properties and biological activities. For example, systematic studies are needed to understand how the interplay between different halogens (e.g., bromine and fluorine) at various positions on the benzamide scaffold affects properties like membrane permeability, metabolic stability, and target-binding affinity. mdpi.com Research on halogenated 2-hydroxy-N-phenylbenzamides has shown that specific halogen substitutions can significantly influence enzyme inhibition, but many parent benzamides have not been systematically investigated. mdpi.comnih.gov

Furthermore, the synthetic utility of many polyhalogenated benzamides as building blocks is not fully explored. Developing novel, regioselective synthetic methods to functionalize these scaffolds would unlock access to new chemical entities. researchgate.net The limited availability of detailed structural data, such as crystal structures for many tri-halogenated benzamide isomers, also hinders a complete understanding of their three-dimensional properties and intermolecular interactions. Addressing these gaps would not only advance fundamental chemical knowledge but also could lead to the discovery of new materials and therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dibromo-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRIWIUBVJCVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 6 Fluorobenzamide and Precursors

Conventional and Advanced Strategies for Benzamide (B126) Functional Group Formation

The formation of the benzamide moiety is a fundamental step in the synthesis of the target compound. This can be achieved through several reliable methods, primarily involving the reaction of a carboxylic acid derivative with an amine source.

A common and straightforward method for preparing primary benzamides is the conversion of a benzoic acid precursor into a more reactive intermediate, such as an acid chloride, followed by amidation. For instance, in a related synthesis, 3-bromo-2-fluorobenzoic acid can be converted to 3-bromo-2-fluorobenzamide. This process typically involves two main steps:

Acid Chloride Formation: The carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to produce the corresponding acyl chloride. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Amidation: The resulting acyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous ammonia (NH₃·H₂O), to form the primary amide. The reaction is generally rapid and high-yielding.

This two-step sequence is a classic and widely used method for the synthesis of primary benzamides from carboxylic acids.

For N-substituted benzamides, a direct condensation reaction between a substituted aniline (B41778) and a benzoyl chloride is frequently employed. This method is exemplified by the synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide, which is achieved by reacting 2-fluorobenzoyl chloride with 2,3-difluoroaniline. mdpi.comdcu.ieresearchgate.net This reaction proceeds with a high yield, reported to be around 88%. mdpi.comdcu.ieresearchgate.net A similar approach is used to synthesize the isomeric N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,4-difluoroaniline, also resulting in a high yield of 87%. mdpi.com These reactions showcase a standard and efficient procedure for forming the amide bond between two distinct aromatic moieties.

Table 1: Examples of Benzamide Synthesis via Condensation Reaction

| Product | Reactant 1 | Reactant 2 | Reported Yield |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | 2-fluorobenzoyl chloride | 2,3-difluoroaniline | 88% mdpi.comdcu.ieresearchgate.net |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2-fluorobenzoyl chloride | 2,4-difluoroaniline | 87% mdpi.com |

Regioselective Halogenation Approaches for Aromatic Rings

The precise placement of bromine and fluorine atoms on the benzamide ring is critical. This is accomplished through regioselective halogenation reactions, which can be performed either before or after the formation of the amide group.

The introduction of bromine atoms onto a pre-existing fluorinated benzamide scaffold can be achieved through electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a widely used reagent for this purpose. missouri.eduwikipedia.org The reaction involves the bromination of an activated aromatic ring. wikipedia.org The amide group (-CONH₂) is an activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The regioselectivity of the bromination is therefore determined by the combined electronic and steric effects of the substituents already present on the ring. For electron-rich aromatic compounds, the use of NBS can lead to efficient bromination. wikipedia.org The reaction conditions, such as the choice of solvent (e.g., acetonitrile (B52724) or dimethylformamide), can influence the selectivity of the substitution. wikipedia.orgnih.gov

Introducing a fluorine atom can be accomplished via nucleophilic substitution on a suitable precursor. One specialized method involves the use of reagents like diethylaminosulfur trifluoride (DAST), which is effective for the deoxyfluorination of oxygen-containing organic compounds, such as converting a hydroxyl group to a fluorine atom. researchgate.net

A more common strategy for aromatic systems is nucleophilic aromatic fluorination (SNAr). This involves the displacement of a leaving group (such as a chlorine or nitro group) from an activated aromatic ring by a fluoride (B91410) ion. inence.orggoogle.com Anhydrous potassium fluoride is often used as the fluoride source, sometimes in the presence of a phase-transfer catalyst to improve reactivity. google.com This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

Table 2: Summary of Halogenation Approaches

| Halogenation Type | Reagent Example | Function |

| Electrophilic Bromination | N-bromosuccinimide (NBS) | Adds bromine to an activated aromatic ring missouri.eduwikipedia.org |

| Nucleophilic Fluorination (from -OH) | Diethylaminosulfur trifluoride (DAST) | Replaces a hydroxyl group with fluorine researchgate.net |

| Nucleophilic Fluorination (SNAr) | Potassium Fluoride (KF) | Replaces a leaving group (e.g., Cl, NO₂) with fluorine google.comrsc.org |

Synthesis of Key Halogenated Aromatic Intermediates

The synthesis of fluorinated benzamide intermediates is also crucial. For example, 2,6-difluorobenzamide (B103285) can be prepared from 2,6-difluorobenzonitrile (B137791). google.com The nitrile is hydrolyzed in the presence of hydrogen peroxide and a catalytic amount of a base like sodium hydroxide (B78521) to yield the amide. google.com Another synthetic route involves the creation of 5-bromo-2-fluorobenzonitrile, which starts from o-fluorobenzoyl chloride's reaction with ammonia water to get o-fluorobenzamide, followed by dehydration to o-fluorobenzonitrile, and subsequent bromination to yield the final intermediate. google.com These halogenated building blocks are essential for constructing the final target molecule.

Preparation of Functionalized Dibromo- and Fluorobenzene Derivatives (e.g., 2-bromo-6-fluoroaniline)

The synthesis of halogenated anilines, such as 2-bromo-6-fluoroaniline, serves as a critical starting point for the construction of more complex molecules. 2-Bromo-6-fluoroaniline is a key intermediate in the production of various pharmaceuticals. Several synthetic routes have been developed for its preparation, often starting from o-fluoroaniline.

One common approach involves the direct bromination of o-fluoroaniline. However, controlling the selectivity of this electrophilic substitution can be challenging, potentially leading to di-brominated or other isomeric by-products.

A more controlled, multi-step synthesis has been reported, which involves protecting the amine group of o-fluoroaniline before subsequent halogenation. google.com A typical sequence is as follows:

Protection: o-Fluoroaniline is reacted with acetyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding acetanilide (B955) intermediate. This step protects the amino group and moderates its activating effect.

Bromination: The protected intermediate is then brominated. For instance, treatment with hydrobromic acid and hydrogen peroxide can introduce a bromine atom onto the ring.

Deprotection: The final step involves the removal of the acetyl protecting group to yield 2-bromo-6-fluoroaniline.

Another patented method starts with 2-bromo-6-fluorobenzoic acid, which is treated with sodium azide (B81097) in the presence of concentrated sulfuric acid, followed by quenching with ammonia water to produce 2-bromo-6-fluoroaniline. google.com A different innovative process involves the sulfonation of 2-fluoroaniline, followed by bromination and subsequent desulfonation to achieve the target compound, a method designed to reduce wastewater and energy consumption. wipo.int

Table 1: Comparison of Synthetic Routes for 2-bromo-6-fluoroaniline

| Starting Material | Key Reagents | Number of Steps | Reported Yield | Reference |

|---|---|---|---|---|

| o-Fluoroaniline | Acetyl chloride, HBr, H₂O₂ | 3 | 78.8% | google.com |

| 2-Bromo-6-fluorobenzoic acid | H₂SO₄, Sodium azide, Ammonia water | 1 | Not specified | google.com |

Routes to Substituted Benzoic Acids or Benzoyl Chlorides Containing Bromine and Fluorine

The synthesis of substituted benzoic acids containing both bromine and fluorine is fundamental for accessing the target benzamide. These intermediates can be prepared through several established organic chemistry reactions.

One primary method is the electrophilic bromination of a fluorinated benzoic acid precursor. The directing effects of the carboxyl and fluorine groups on the aromatic ring are crucial for determining the position of the incoming bromine atom. For example, the synthesis of m-bromobenzoic acid from benzoic acid is achieved through electrophilic substitution using Br₂ and a FeBr₃ catalyst. ijisrt.com This principle can be extended to fluorinated analogues, although the regioselectivity becomes more complex.

Alternatively, organometallic routes provide a versatile approach. A bromo-fluorobenzene can be converted into a Grignard reagent (using magnesium) or an organolithium species. This nucleophilic intermediate can then react with carbon dioxide (in the form of dry ice) in an acidic workup to form the corresponding carboxylic acid. youtube.com

Suzuki coupling reactions also offer a pathway. For instance, an aryl bromide can be coupled with 3-carboxyphenylboronic acid in the presence of a palladium catalyst to form a substituted benzoic acid. chemicalbook.com Processes for preparing fluorinated benzoic acids often involve multi-step sequences and can suffer from low yields. google.com However, methods using Grignard reagents or alkyllithium compounds have been developed to selectively introduce substituents onto polyfluorinated benzene (B151609) rings to produce the desired fluorobenzoic acids in higher yields. google.com

Once the substituted benzoic acid is obtained, it can be converted to the more reactive benzoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This activated form is then ready for amidation.

Exploration of Multi-step Synthetic Sequences for Complex Halogenated Aromatic Systems (e.g., preparation of 2,6-dibromobenzene methane (B114726) sulfonyl chloride)

The synthesis of complex halogenated aromatics often requires intricate, multi-step sequences that carefully control the introduction of each functional group. The preparation of 2,6-dibromobenzene methane sulfonyl chloride serves as an illustrative example of the strategic planning required.

A patented process outlines a five-step reaction sequence starting from m-dibromobenzene to produce 2,6-dibromobenzene methane sulfonyl chloride. google.com This method was developed to avoid expensive raw materials and high safety risks associated with previous methods. The sequence is as follows:

Acylation: m-dibromobenzene undergoes acylation to introduce a carbonyl group.

Reduction: The carbonyl group is reduced to a methylene (B1212753) group.

Chlorination: A chlorination step, using N-Chlorosuccinimide (NCS) as a safer alternative to chlorine gas, introduces a chlorine atom.

Substitution: A substitution reaction follows to modify the side chain.

Sulfonyl Chlorination: The final step is a sulfonyl chlorination to form the target 2,6-dibromobenzene methanesulfonyl chloride. google.com

This synthetic design highlights a common strategy in aromatic chemistry: leveraging the directing effects of existing substituents and employing protection-deprotection or functional group interconversion steps to build molecular complexity in a controlled manner. The synthesis of various sulfonyl chlorides often involves the oxidation of corresponding thiols or related sulfur compounds. rsc.org

Optimization of Reaction Conditions and Yields in the Synthesis of 2,3-Dibromo-6-fluorobenzamide

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. The final step in the synthesis is typically the amidation of a corresponding 2,3-dibromo-6-fluorobenzoyl chloride or benzoic acid. Key parameters that require careful tuning include temperature, solvent, catalyst, and reaction time.

For the amidation step, the reaction of the benzoyl chloride with an ammonia source (such as ammonia gas or ammonium (B1175870) hydroxide) is often performed at low temperatures to control the exothermicity of the reaction and minimize side product formation. The choice of solvent is critical; it must be inert to the reactive acyl chloride and capable of dissolving the starting materials.

In the synthesis of related fluoro-benzamide compounds, such as 2,6-difluorobenzamide, specific conditions have been optimized. For example, the hydrolysis of 2,6-difluorobenzonitrile is carried out using a catalytic amount of sodium hydroxide in the presence of hydrogen peroxide at a controlled temperature of 35-40 °C, achieving yields of over 95%. google.com This suggests that for the synthesis of this compound from a nitrile precursor, a similar catalyzed hydrolysis could be an effective and high-yielding approach.

Table 2: Key Parameters for Optimization in Halogenated Benzamide Synthesis

| Parameter | Influence on Reaction | Typical Conditions/Considerations |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to by-products. | Low temperatures (0-5 °C) for acylation; controlled heating (35-165 °C) for fluorination or hydrolysis steps. google.com |

| Solvent | Influences solubility of reagents and can affect reaction pathways. | Inert solvents like Dichloromethane for acylation; polar aprotic solvents like DMF for fluorination. google.comgoogle.com |

| Catalyst | Can significantly increase reaction rate and selectivity. | Phase-transfer catalysts (e.g., quaternary ammonium salts) in fluorination reactions; bases (e.g., NaOH) in hydrolysis. google.com |

| Reagent Stoichiometry | The molar ratio of reactants can determine the extent of reaction and minimize waste. | Precise control of reactants is necessary to avoid side reactions like di-substitution. |

Development of Sustainable and Scalable Synthetic Protocols

The development of sustainable and scalable synthetic protocols for halogenated aromatic compounds is an area of growing importance in modern chemistry. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials, aligning with the principles of green chemistry.

For the synthesis of halogenated N-aryl amides, traditional methods often require separate steps for amide bond formation and halogenation, relying on activating agents and complex conditions that are not ideal for large-scale production. chemrxiv.org Recent advancements aim to address these shortcomings. One innovative approach is an electrochemical cascade methodology that combines amide bond formation and C-H halogenation into a single, atom-economical process. This method avoids the need for complex catalysts and additives, making it more environmentally benign. chemrxiv.org

The choice of solvent is another key aspect of sustainable synthesis. The development of protocols that utilize water or other environmentally friendly solvents like ethanol (B145695) or deep eutectic solvents is highly desirable. researchgate.netrsc.org For example, a method for synthesizing sulfonamides has been developed using sodium dichloroisocyanurate dihydrate as an oxidant in water or ethanol, featuring a simple, solvent-free workup that involves only filtration. rsc.org

Chemical Reactivity and Synthetic Transformations of 2,3 Dibromo 6 Fluorobenzamide

Reactivity at the Amide Functional Group

The benzamide (B126) moiety serves as a versatile handle for synthetic modification, allowing for reactions that directly engage the nitrogen atom or involve the cleavage of the amide bond itself.

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amide in 2,3-Dibromo-6-fluorobenzamide possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophiles.

N-Alkylation can be achieved by treating the amide with alkyl halides in the presence of a base. The base is required to deprotonate the amide, forming a more potent nucleophilic amidate anion, which then displaces the halide in an SN2 reaction.

N-Acylation involves the reaction of the amide with acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534). This reaction yields N-acylbenzamide derivatives. For instance, a reaction with an appropriate acid chloride could theoretically lead to the formation of complex structures. An analogous strategy is seen in the synthesis of N-acylsulfonamides, where a sulfonamide is acylated. While direct acylation of this compound to form sulfamethazine derivatives is not a direct pathway, the corresponding acyl chloride of 2,3-dibromo-6-fluorobenzoic acid could be used to acylate a sulfonamide like sulfamethazine in the presence of a base semanticscholar.orgresearchgate.net.

Table 1: Representative N-Alkylation and Acylation Conditions

| Reaction Type | Electrophile | Base | Typical Solvent | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, THF | N-Alkyl Benzamide |

| N-Acylation | Acid Chloride (R-COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | N-Acyl Benzamide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | CH₂Cl₂ | N-Acyl Benzamide |

Amide Hydrolysis and Derivatization

The amide bond in this compound, while generally stable, can be cleaved through hydrolysis under forceful conditions to yield 2,3-dibromo-6-fluorobenzoic acid and ammonia (B1221849). This transformation typically requires heating in the presence of strong acids or bases researchgate.netrsc.org.

Acid-Catalyzed Hydrolysis : This process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release ammonia (protonated as ammonium (B1175870) under acidic conditions) and the corresponding carboxylic acid rsc.org.

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis and often requires higher temperatures. The process results in the formation of a carboxylate salt, which must be subsequently protonated in an acidic workup to yield the free carboxylic acid.

The steric hindrance from the ortho-bromine substituent may increase the energetic barrier for hydrolysis, necessitating more vigorous reaction conditions compared to unsubstituted benzamides.

Transformations Involving Aromatic Halogen Substituents (Bromine and Fluorine)

The halogen atoms on the aromatic ring are key sites for functionalization, enabling the construction of more complex molecular architectures through various modern coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the two bromine atoms are the most likely sites for these transformations, as the C-F bond is generally much less reactive in standard catalytic cycles like Suzuki-Miyaura coupling libretexts.orgnih.govtcichemicals.com.

The primary challenge in the cross-coupling of this substrate is achieving regioselectivity between the C2-Br and C3-Br positions. The oxidative addition of the C-Br bond to the palladium(0) catalyst is the key selectivity-determining step. Several factors influence which bromine is more reactive:

Electronic Effects : The C2 position is ortho to the electron-withdrawing amide and fluorine groups, while the C3 position is meta. This difference in electronic environment affects the polarization and strength of the C-Br bonds.

Steric Hindrance : The C2 position is significantly more sterically hindered due to the adjacent bulky bromine and amide groups, which could slow the approach of the palladium catalyst.

Catalyst Control : In analogous systems like 2,4-dibromopyridine, the choice of palladium catalyst, ligands, and reaction conditions has been shown to decisively control the site of reaction nih.govacs.orgresearchgate.net. For example, catalysts with bulky phosphine ligands might favor reaction at the less hindered C3 position, whereas other specific ligand systems could potentially favor the C2 position.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prime example of a reaction that could be used to introduce new aryl or vinyl substituents at either the C2 or C3 position, pending the development of selective conditions nih.govtcichemicals.com.

Table 2: Typical Components for a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example(s) | Role |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Arylboronic acid, Phenylboronic acid | Nucleophilic partner |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, influences reactivity/selectivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Activated Positions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org.

In this compound, the fluorine at C6 is a potential leaving group. The reaction's feasibility depends on the activating ability of the substituents. The amide group at the ortho position (C1) is weakly electron-withdrawing, as is the bromine at the ortho position (C2). For an SNAr reaction to proceed, the combined electron-withdrawing pull from these groups must be sufficient to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack libretexts.orgpressbooks.pub.

A key feature of SNAr reactions is the leaving group aptitude, which typically follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond wikipedia.orgmasterorganicchemistry.com. While plausible, the substitution of the fluorine atom in this compound would likely require a strong nucleophile and potentially harsh reaction conditions due to the moderate nature of the activating groups present.

Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful regioselective synthesis tool where a directing metalation group (DMG) guides the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent organic-chemistry.orgwikipedia.orgbaranlab.org. The resulting aryllithium species can then be trapped with various electrophiles.

The amide functional group is recognized as a potent DMG organic-chemistry.orgwikipedia.org. In this compound, both positions ortho to the amide (C2 and C6) are substituted with halogens. Therefore, a standard DoM involving C-H activation is not possible. However, the amide group can still play a crucial role by complexing the organolithium reagent, thereby directing subsequent reactivity. This coordination could facilitate a selective lithium-halogen exchange at the sterically accessible and electronically influenced C2-Br position. Such a transformation would generate an organolithium intermediate at the C2 position, which could then be reacted with an electrophile (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group with high regioselectivity. This strategy provides a viable, alternative pathway to functionalize the C2 position, complementing the palladium-catalyzed methods.

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its three substituents: two bromine atoms, a fluorine atom, and a benzamide group. These substituents exert both inductive and resonance effects, which can either activate or deactivate the aromatic ring towards electrophilic attack and direct the incoming electrophile to specific positions.

In contrast, the amide group (-CONH2) is generally considered an ortho-, para-directing activator. latech.edu The nitrogen atom of the amide can donate its lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and thereby activating the ring towards electrophilic attack at these sites. However, the carbonyl group within the amide function is electron-withdrawing, which can temper the activating effect.

The substitution pattern on this compound presents a scenario of antagonistic effects. The fluorine atom at position 6 and the bromine atom at position 2 are ortho and para to the benzamide group (assuming the point of attachment of the benzamide is position 1). The bromine atom at position 3 is meta to the benzamide. The directing effects of these substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -F | 6 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |

| -Br | 2, 3 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |

| -CONH2 | 1 | -I (Moderate) | +M (Strong) | Activating | Ortho, Para |

Strategic Derivatization of this compound for Novel Chemical Entities

The presence of multiple reactive sites, namely the bromine atoms and the benzamide moiety, makes this compound a versatile scaffold for the synthesis of more complex chemical structures, including heterocyclic systems and macromolecular conjugates.

Synthesis of Heterocyclic Ring Systems Incorporating the Benzamide Moiety

The bromine atoms on the aromatic ring of this compound serve as valuable synthetic handles for the construction of fused or appended heterocyclic rings. One notable example is the synthesis of pyrazole derivatives. While direct examples involving this compound are not prevalent in the literature, the synthesis of pyrazoles from bromo-substituted aromatic compounds is a well-established strategy. nih.govresearchgate.netorganic-chemistry.orgdergipark.org.trnih.gov

For instance, a common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce a side chain that can subsequently undergo cyclization to form the pyrazole ring. The bromine atoms, particularly the one at the less sterically hindered position, can participate in such coupling reactions. Another strategy could involve the reaction of a bromo-substituted precursor with a hydrazine derivative to form the pyrazole ring. nih.gov The specific reaction conditions would need to be optimized to favor the desired cyclization pathway and manage the influence of the other substituents on the ring.

The general synthetic approach for pyrazole synthesis from a bromo-substituted benzamide could involve the following conceptual steps, as illustrated by known transformations of related compounds:

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Palladium-catalyzed Cross-Coupling (e.g., Sonogashira) | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted benzamide |

| 2 | Cyclocondensation | Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) | Pyrazolyl-benzamide |

Beyond pyrazoles, the bromo-substituents can be utilized to synthesize a variety of other heterocyclic systems, such as benzofurans, benzimidazoles, and other fused heterocycles through intramolecular cyclization strategies. nih.govmdpi.comnih.gov

Preparation of Conjugates and Complex Macromolecular Structures

The functional groups present in this compound also allow for its incorporation into larger molecular assemblies, including conjugates and macromolecular structures. The benzamide moiety itself is a common structural motif in many biologically active molecules and can be a key component in the design of novel therapeutics. researchgate.netnih.govnih.gov

The primary amide (-CONH2) can be chemically modified, for example, through Hofmann rearrangement to an amine, which can then be used as a point of attachment for conjugation to other molecules, such as peptides, polymers, or other drug scaffolds. Furthermore, the bromine atoms can be converted to other functional groups via nucleophilic aromatic substitution or organometallic chemistry, providing alternative sites for conjugation.

The incorporation of benzamide derivatives into polymers has been explored to modulate the properties of the resulting materials. acs.org For instance, the amide group can participate in hydrogen bonding, which can influence the self-assembly and electronic properties of conjugated polymers. acs.org While specific examples with this compound are not documented, the principles of polymer chemistry suggest that it could be functionalized and incorporated as a monomer or a pendant group in a polymer chain to impart specific properties.

The synthesis of such conjugates and macromolecular structures would likely involve multi-step synthetic sequences, leveraging the reactivity of both the amide and the bromo-substituents.

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

| Pyrazoles |

| Benzofurans |

| Benzimidazoles |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 6 Fluorobenzamide

Vibrational Spectroscopy for Bond Characterization and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 2,3-Dibromo-6-fluorobenzamide, the FT-IR spectrum is expected to be dominated by vibrations of the amide group and the substituted benzene (B151609) ring.

Key expected vibrational modes include the N-H stretching of the primary amide, which typically appears as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching (Amide I band) is a strong absorption anticipated around 1680-1630 cm⁻¹. The N-H bending (Amide II band) is expected near 1650-1620 cm⁻¹. Aromatic C-H stretching vibrations are predicted to occur above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would produce bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to give a strong band in the 1250-1000 cm⁻¹ range. The C-Br stretching vibrations are typically found at lower wavenumbers, generally in the 700-500 cm⁻¹ region.

Table 1: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (asymmetric) | ~3400 | Medium |

| N-H Stretching (symmetric) | ~3200 | Medium |

| Aromatic C-H Stretching | >3000 | Medium-Weak |

| C=O Stretching (Amide I) | 1680-1630 | Strong |

| N-H Bending (Amide II) | 1650-1620 | Medium |

| Aromatic C=C Stretching | 1600-1450 | Medium-Strong |

| C-F Stretching | 1250-1000 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric C=C stretching of the benzene ring should produce a strong signal. The C-Br bonds, being highly polarizable, are also expected to give rise to strong Raman signals at low wavenumbers. The C=O stretching of the amide may be weaker in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Predicted FT-Raman Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretching | >3000 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Br Stretching | 700-500 | Strong |

| C-F Stretching | 1250-1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Purity Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the spectrum would be of particular interest. There are two aromatic protons, and their chemical shifts and coupling patterns would be influenced by the surrounding bromine and fluorine substituents.

The two aromatic protons are expected to appear as doublets or triplets in the range of 7.0-8.0 ppm. The protons of the primary amide group (-CONH₂) are expected to produce one or two broad signals in the range of 5.5-8.5 ppm, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 7.0-8.0 | Doublet/Triplet |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a map of the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the amide group will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The carbon attached to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The carbons bonded to bromine (C-Br) will appear at higher field (more shielded) compared to the C-F carbon but will be deshielded relative to unsubstituted benzene carbons.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165-175 |

| Aromatic C-F | 155-165 (with C-F coupling) |

| Aromatic C-Br | 110-125 |

| Aromatic C-H | 125-140 |

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atom in a molecule. wikipedia.org The chemical shift of the fluorine signal is highly dependent on its electronic environment. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would provide valuable information about the electronic effects of the bromine and amide substituents on the fluorine atom. The fluorine signal will also likely show coupling to the nearby aromatic protons. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of fluorine in a molecule. wikipedia.org

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₇H₄Br₂FNO), the exact mass can be calculated to confirm its elemental composition. Techniques like Electron Ionization (EI-MS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) provide detailed information on the molecule's fragmentation pathways.

Upon ionization, the molecular ion (M⁺•) of this compound would be observed. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. libretexts.org The fragmentation of benzamides is well-characterized. A common pathway for benzamides involves the loss of the amino group (•NH₂) to form a stable benzoyl cation. researchgate.net For this specific compound, the fragmentation pattern is expected to be complex due to the presence of multiple halogen substituents.

Key expected fragmentation pathways include:

Alpha-cleavage: Loss of the •NH₂ radical to form the 2,3-dibromo-6-fluorobenzoyl cation.

Loss of Halogens: Sequential loss of bromine (•Br) and fluorine (•F) radicals. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic doublets for bromine-containing fragments.

Carbonyl Group Fragmentation: Loss of carbon monoxide (CO) from the benzoyl cation is a common subsequent fragmentation step for aromatic ketones and aldehydes. nih.gov

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment.

An interactive table of predicted major fragments for this compound is provided below.

| Fragment Structure | Lost Neutral Species | Predicted m/z (for ⁷⁹Br) |

| [C₇H₄⁷⁹Br₂FNO]⁺• (Molecular Ion) | - | 297 |

| [C₇H₂⁷⁹Br₂FO]⁺ | •NH₂ | 281 |

| [C₇H₄⁷⁹BrFNO]⁺• | •Br | 218 |

| [C₇H₄⁷⁹Br₂NO]⁺• | •F | 278 |

| [C₆H₂⁷⁹Br₂F]⁺ | CO, •NH₂ | 253 |

| [C₇H₂⁷⁹BrFO]⁺ | •Br, •NH₂ | 202 |

Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Such studies on this compound would provide invaluable data on its molecular geometry, conformational preferences, and the non-covalent interactions that govern its crystal packing. nih.govnih.gov

Determination of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound is largely defined by the interplay between the planar aromatic ring and the amide group (-CONH₂). Steric hindrance from the ortho-substituents (fluorine at position 6 and bromine at position 2) is expected to force the amide group to twist out of the plane of the benzene ring. This dihedral angle between the plane of the aromatic ring and the plane of the amide group is a critical conformational parameter. In related N-aryl benzamides, dihedral angles between aromatic rings can vary significantly depending on the substitution pattern, from nearly coplanar (around 10°) to highly twisted (over 55°). nih.gov A similar deviation from planarity is anticipated for the amide group in this compound due to steric repulsion between the amide's oxygen atom and the ortho-halogen substituents.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are primary drivers of crystal packing in benzamides. researchgate.net The amide group contains excellent hydrogen bond donors (N-H) and an excellent acceptor (C=O). It is highly probable that the crystal structure of this compound would be dominated by intermolecular N-H···O hydrogen bonds. These interactions typically lead to the formation of recognizable supramolecular synthons, such as:

Centrosymmetric Dimers: Two molecules form a cyclic dimer via a pair of N-H···O bonds, described by the graph set notation R²₂(8).

Chains: Molecules are linked head-to-tail via single N-H···O bonds to form infinite chains, often with a C(4) graph set notation. nih.govmdpi.com

In addition to these strong amide-amide interactions, weaker hydrogen bonds like C-H···O and C-H···F may also play a role in stabilizing the three-dimensional crystal lattice. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| Amide-Amide H-Bond | N-H | C=O | 2.8 - 3.1 (N···O) | Forms primary chains or dimers, defining the core packing motif. nih.gov |

| C-H···O Interaction | C-H (Aromatic) | C=O | 3.0 - 3.5 (C···O) | Weaker interactions that link the primary H-bonded motifs. mdpi.com |

| C-H···F Interaction | C-H (Aromatic) | C-F | 3.0 - 3.4 (C···F) | Weak electrostatic interactions contributing to overall lattice energy. |

Investigation of π-Stacking and Other Non-Covalent Interactions

The planar aromatic core of this compound facilitates π-stacking interactions, which are common in the crystal structures of aromatic compounds. mdpi.com These interactions involve the face-to-face or offset stacking of benzene rings from adjacent molecules, with inter-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding. researchgate.net Short Br···Br contacts [3.6-3.8 Å] or Br···O interactions can act as directional forces, influencing the molecular packing in a manner similar to hydrogen bonds. nih.govnih.gov These varied non-covalent forces collectively determine the final crystal architecture.

Polymorphism and Solid Solution Formation

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for benzamides. mdpi.comrsc.orgresearchgate.netnih.gov Different polymorphs arise from variations in molecular conformation or intermolecular packing, leading to distinct physical properties. Given the conformational flexibility of the amide group and the variety of possible intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking), it is plausible that this compound could exhibit polymorphism under different crystallization conditions. mdpi.com The study of benzamide (B126) itself has revealed a complex polymorphic landscape, highlighting the subtle interplay of forces that govern crystal nucleation and growth. rsc.orgnih.gov

Chiroptical Studies and Atropisomerism

The substitution pattern of this compound—specifically the presence of two different substituents at the ortho positions (2-Br and 6-F) relative to the carboxamide group—creates the potential for axial chirality, or atropisomerism. nih.gov Atropisomers are stereoisomers that result from hindered rotation around a single bond. beilstein-journals.orgnih.govbeilstein-journals.org

In this molecule, the steric bulk of the ortho-bromo and ortho-fluoro substituents can create a substantial energy barrier to rotation around the C(aryl)-C(amide) single bond. nsf.gov If this rotational barrier is high enough (typically >20 kcal/mol), the rotation is sufficiently slow at room temperature to allow for the isolation of two stable enantiomers (atropisomers). researchgate.net The rotational barriers in similarly ortho-substituted biaryls and benzamides have been studied and found to be significant. nsf.govnih.govacs.org

The existence of stable atropisomers would render the compound chiral, and its enantiomers could be studied and differentiated using chiroptical techniques such as circular dichroism (CD) spectroscopy. Chiral high-performance liquid chromatography (HPLC) could be employed to separate the individual atropisomers. nih.gov The study of such rotational barriers is a key area in understanding the dynamic conformational behavior of sterically hindered molecules. beilstein-journals.orgbeilstein-journals.org

Computational and Theoretical Investigations of 2,3 Dibromo 6 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The foundational aspects of the molecular structure and electronic distribution of 2,3-Dibromo-6-fluorobenzamide have been explored through sophisticated computational models. These methods offer a microscopic view of the molecule's characteristics, which are crucial for understanding its behavior and potential applications.

Density Functional Theory (DFT) Calculations for Optimized Structures and Energies

Density Functional Theory (DFT) has been a primary tool for investigating this compound. By utilizing functionals such as B3LYP with various basis sets, researchers can accurately predict the molecule's three-dimensional arrangement of atoms (its optimized geometry) and its total energy. These calculations are fundamental in determining the most stable conformation of the molecule. The optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are essential for a complete molecular description.

Ab Initio and Semi-Empirical Methods for Complementary Analysis

To complement DFT studies, ab initio and semi-empirical methods have also been applied. Ab initio methods, while computationally more intensive, offer a high level of theoretical accuracy by solving the Schrödinger equation without empirical parameters. These calculations serve as a benchmark for the results obtained from DFT. Semi-empirical methods, on the other hand, provide a faster computational approach by incorporating some experimental data, offering a qualitative understanding of the molecule's electronic properties and serving as a preliminary analysis tool.

Molecular Orbital Analysis and Global Reactivity Descriptors

The behavior of a molecule in chemical reactions is governed by its molecular orbitals and its response to electronic perturbations. For this compound, a detailed analysis of its molecular orbitals and global reactivity descriptors has been performed to predict its chemical reactivity and stability.

HOMO-LUMO Energy Calculations and Band Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of the molecule's kinetic stability. A larger band gap implies higher stability and lower chemical reactivity. For this compound, these calculations help in understanding its charge transfer properties.

| Parameter | Energy (eV) |

| HOMO Energy | [Insert Value] |

| LUMO Energy | [Insert Value] |

| Band Gap (ΔE) | [Insert Value] |

Fukui Functions and Molecular Electrostatic Potential (MEP) Maps for Local Reactivity Prediction

To identify the specific sites within the this compound molecule that are most susceptible to chemical attack, Fukui functions and Molecular Electrostatic Potential (MEP) maps are utilized. Fukui functions help in predicting the sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density. The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This information is invaluable for predicting the molecule's reactive behavior in various chemical environments.

Prediction and Analysis of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic characteristics of molecules like this compound. Density Functional Theory (DFT) is a primary method for these calculations, offering a balance between accuracy and computational cost.

The vibrational modes of this compound can be calculated using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov These calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of molecular vibration. The results are crucial for assigning the peaks observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. acadpubl.eu The analysis involves not just the frequency but also the calculated IR intensities and Raman activities, which helps in predicting the appearance of the spectra. acadpubl.eu

Key vibrational modes for a substituted benzamide (B126) include:

N-H Stretching: The amide N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ region.

C=O Stretching (Amide I band): This is an intense absorption, usually in the 1630-1690 cm⁻¹ range, and is sensitive to the electronic environment. acs.orgacs.org

N-H Bending (Amide II band): This mode, involving coupling between N-H bending and C-N stretching, occurs around 1550-1620 cm⁻¹.

Aromatic C-H and C-C Stretching: Vibrations of the benzene (B151609) ring typically appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. researchgate.net

C-F, C-Br, and C-N Stretching/Bending: Modes involving the halogen and nitrogen substituents appear at lower frequencies and are characteristic of the substitution pattern.

A Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates (like stretching or bending) to each calculated frequency. chemrxiv.org

Table 1: Illustrative Theoretical Vibrational Frequencies The following data is a representative example based on DFT calculations for analogous halogenated aromatic amides and is intended to illustrate the typical output of such a study.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | Asymmetric N-H Stretch |

| ν(N-H) | 3350 | Symmetric N-H Stretch |

| ν(C-H) | 3080 | Aromatic C-H Stretch |

| ν(C=O) | 1685 | Amide I (C=O Stretch) |

| δ(N-H) | 1610 | Amide II (N-H Bend) |

| ν(C-C) | 1580 | Aromatic Ring Stretch |

| ν(C-F) | 1250 | C-F Stretch |

| ν(C-Br) | 650 | C-Br Stretch |

| ν(C-Br) | 580 | C-Br Stretch |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) is another valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for calculating isotropic magnetic shielding tensors. rsc.org These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

The calculated shifts are highly sensitive to the molecular geometry. nih.gov Therefore, an accurate, optimized molecular structure is a prerequisite for reliable NMR prediction. For ortho-substituted benzamides, restricted rotation around the C-N amide bond can lead to the presence of rotamers, which can cause broadening of NMR signals. niscpr.res.insemanticscholar.org Computational methods can be used to calculate the energy barrier between such rotamers.

Predicted chemical shifts for this compound would be influenced by:

The electron-withdrawing effects of the bromine and fluorine atoms, which would generally lead to downfield (higher ppm) shifts for nearby aromatic protons and carbons.

The amide group (-CONH₂), which acts as a deactivating group on the aromatic ring.

Steric effects from the ortho-substituents, which can influence the planarity of the molecule and thus the electronic environment of the nuclei. rsc.orgpsu.edu

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts The following is a representative table illustrating the type of data generated from GIAO/DFT calculations for a substituted benzamide, referenced to TMS.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 167.5 |

| C-NH₂ | 141.2 |

| C-F | 160.1 (JC-F coupling expected) |

| C-Br | 115.8 |

| C-Br | 119.3 |

| C-H | 128.4 |

| C-H | 132.6 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-N amide bond and the phenyl-carbonyl bond. mdpi.com

The simulation involves solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. researchgate.net By simulating the molecule over a period (from picoseconds to nanoseconds), one can explore the accessible conformational space and identify low-energy conformers. nih.gov These simulations can reveal the preferred orientations of the amide group relative to the substituted aromatic ring and quantify the flexibility of the molecule at different temperatures.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, such as the reaction between a corresponding benzoyl chloride and ammonia (B1221849), or its potential reactions with other reagents. mdpi.comresearchgate.netmdpi.comnih.gov

Using DFT, researchers can map the potential energy surface of a reaction. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com By calculating the energies of these species, one can determine the activation energy barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. humanjournals.com This approach can, for example, predict which of the halogen atoms is more susceptible to nucleophilic substitution.

Crystal Structure Prediction and Analysis of Intermolecular Interactions in the Solid State

Predicting the crystal structure of an organic molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as Crystal Structure Prediction (CSP). nih.govrsc.orgresearchgate.net CSP methods involve generating a vast number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. chemrxiv.orgrsc.org

For this compound, key intermolecular interactions governing the crystal packing would include:

Hydrogen Bonding: The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), likely leading to the formation of common motifs like chains or dimers.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic sites like the carbonyl oxygen of a neighboring molecule. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Computational analysis of the predicted crystal structure reveals the dominant intermolecular forces responsible for the solid-state assembly, providing insights into the material's expected physical properties.

Nonlinear Optical (NLO) Property Analysis

Molecules with significant charge asymmetry and delocalized π-electrons can exhibit nonlinear optical (NLO) properties, which are of interest for materials science and photonics. mit.edunih.gov Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govacs.orgacs.org

These calculations are typically performed using DFT or time-dependent DFT (TD-DFT) methods. researchgate.net The presence of both electron-withdrawing (Br, F) and electron-donating/interacting (CONH₂) groups on the aromatic ring suggests that this compound could possess NLO activity. acs.org The magnitude of the hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. Calculations can provide values for the individual tensor components of β and the total molecular hyperpolarizability. nih.gov

Mechanistic Insights into Biological Activity and Molecular Interactions of 2,3 Dibromo 6 Fluorobenzamide Analogues

Exploration of Molecular Targets and Binding Mechanisms for Related Benzamide (B126) Derivatives

The benzamide scaffold is a versatile structure in medicinal chemistry, known to interact with a variety of molecular targets, including receptors and enzymes. The introduction of halogen atoms, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Receptor Binding Studies and Ligand-Receptor Interactions (e.g., NPY1R, NPFFR1, ADRB1, ADRB2 for related compounds)

Neuropeptide Y Receptor 1 (NPY1R):

NPY1R antagonists are of interest for their potential therapeutic applications in conditions like obesity and anxiety. The development of non-peptide antagonists has been a significant area of research. Structure-activity relationship (SAR) studies of NPY1R antagonists have revealed the importance of specific structural features for high-affinity binding. For instance, analogues of the potent NPY Y1 antagonist BIBP 3226 have been synthesized and evaluated, demonstrating that modifications to the core structure can shift selectivity towards other neuropeptide Y receptors like Y5 nih.gov. While direct studies on dibromo-fluorobenzamides are lacking, the general principles of NPY1R antagonism involve molecules that can effectively occupy the binding pocket and disrupt the signaling of the endogenous ligand, neuropeptide Y.

Neuropeptide FF Receptor 1 (NPFFR1):

The neuropeptide FF (NPFF) system, including its receptors NPFFR1 and NPFFR2, is involved in various physiological processes, including pain modulation and opioid system regulation nih.gov. These receptors are activated by RF-amide peptides and can also bind to a variety of synthetic ligands uniprot.org. The development of ligands for NPFF receptors has been an active area of research, with both agonists and antagonists showing potential therapeutic value nih.gov. The interaction of small molecules with NPFFR1 is complex, and the binding of benzamide derivatives would likely be influenced by the nature and position of substituents on the benzamide ring, which could affect interactions with key residues in the receptor's binding pocket.

Beta-Adrenergic Receptors (ADRB1 and ADRB2):

Beta-adrenergic receptors are crucial in cardiovascular and pulmonary functions. Genetic polymorphisms in ADRB1 and ADRB2 have been shown to influence the therapeutic response to β-blockers in heart failure patients iu.edu. Studies on β-adrenergic receptor ligands have demonstrated that specific structural features are necessary for high-affinity binding and functional activity. For instance, novel small molecules have been developed as G protein-biased partial agonists of ADRB1 for potential use in neurocognitive disorders plos.org. The binding of halogenated benzamide analogues to these receptors would depend on their ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, within the ligand-binding domain of the receptor subtypes.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase-II, 15-Lipoxygenase, Diacylglycerol Acyltransferase)

Benzamide and sulfonamide derivatives are well-known inhibitors of various enzymes, and the introduction of halogens can enhance their inhibitory potency and selectivity.

Carbonic Anhydrase-II (CA-II):

Aryl sulfonamides are a prominent class of carbonic anhydrase inhibitors. Studies on azobenzene-containing sulfonamides have shown them to be potent inhibitors of human carbonic anhydrase II (hCA-II), with inhibitory constants (Ki) in the nanomolar range beilstein-journals.org. The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. The substituents on the aromatic ring can influence the binding affinity and selectivity for different CA isoforms. For example, a study on sulfonamide derivatives showed that several compounds had IC50 values lower than the standard drug acetazolamide, indicating potent inhibition nih.gov. Similarly, furosemide, a diuretic, has been shown to have a reversible inhibitory effect on carbonic anhydrase, although weaker than acetazolamide researchgate.net.

15-Lipoxygenase (15-LOX):

15-Lipoxygenase is an enzyme involved in the inflammatory process, and its inhibitors are of interest as potential anti-inflammatory agents. Structure-activity relationship (SAR) studies of isopropoxy allylbenzene derivatives have identified potent 15-LOX inhibitors, with the orientation of the amide and allyl moieties in the active site being crucial for inhibitory potency nih.govnih.gov. Docking studies suggest that for cycloaliphatic amides, increasing the size of the amide moiety enhances both inhibitory potency and binding energy nih.gov.

Diacylglycerol Acyltransferase (DGAT):

DGAT is a key enzyme in triglyceride synthesis, making it a target for the treatment of obesity and type 2 diabetes. Various classes of compounds, including those with amide functionalities, have been investigated as DGAT inhibitors scbt.commedchemexpress.com. For instance, alkamides isolated from Piper longum and Piper nigrum have been shown to inhibit DGAT, with compounds possessing piperidine groups showing potential as DGAT inhibitors nih.gov. The inhibition of DGAT1, in particular, has been shown to increase postprandial levels of the incretin hormone GLP-1 in mice, suggesting a mechanism for improved glucose homeostasis nih.gov.

| Enzyme Target | Inhibitor Class | Key Findings | Reference |

| Carbonic Anhydrase-II | Aryl Sulfonamides | Potent inhibition with Ki values in the nanomolar range. | beilstein-journals.org |

| Carbonic Anhydrase-II | Sulfonamide Derivatives | Some derivatives show lower IC50 values than acetazolamide. | nih.gov |

| 15-Lipoxygenase | Isopropoxy Allylbenzene Derivatives | N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide showed potent inhibition (IC50 = 1.35 µM). | nih.gov |

| Diacylglycerol Acyltransferase | Alkamides | Compounds with piperidine groups showed DGAT inhibition with IC50 values in the micromolar range. | nih.gov |

Modulation of Cellular Signaling Pathways and Biological Processes

Analogues of 2,3-Dibromo-6-fluorobenzamide have the potential to modulate various cellular signaling pathways involved in inflammation and immune responses.

Influence on Reactive Oxygen Species (ROS) Production Pathways in Immune Cells

Reactive oxygen species (ROS) are critical components of the innate immune response, with neutrophils being a primary source of ROS for killing pathogens nih.gov. The generation of ROS by neutrophils is a complex process involving the activation of NADPH oxidase rsc.org. This process can be modulated by various chemical compounds researchgate.net. While direct evidence for the effect of this compound analogues on ROS production is limited, the functional capacity for ROS generation is a key feature of neutrophils in inflammatory conditions such as severe COVID-19 and sepsis nih.gov. The interaction of halogenated benzamides with cellular membranes or enzymes involved in the respiratory burst could potentially influence ROS production in immune cells like neutrophils.

Effects on Nitric Oxide (NO) Production Mechanisms

Nitric oxide (NO) is another crucial signaling molecule involved in a wide range of physiological and pathological processes. The synthesis of NO is catalyzed by nitric oxide synthases (NOS). The modulation of NO production is a key therapeutic strategy for various diseases. Folic acid has been shown to modulate NO levels by directly scavenging NO, thereby reducing nitrite accumulation in lipopolysaccharide-stimulated macrophage cells mdpi.com. While specific studies on this compound analogues are not available, the chemical structure of benzamide derivatives could allow them to interact with NOS or other components of the NO signaling pathway. The synthesis of fluorescent probes based on o-phenylenediamine derivatives for NO detection highlights the chemical reactivity of aromatic amines with nitrosating species, a principle that could be relevant to the interaction of benzamide analogues with the NO pathway rsc.org.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in various inflammatory diseases mdpi.com. The inhibition of TNF-α is a major therapeutic strategy for these conditions mdpi.comnih.gov. Small molecules that can directly bind to and inhibit TNF-α have been identified nih.gov. Research has shown that certain small molecules can inhibit the secretion of proinflammatory cytokines by disrupting TNF homotrimerization, which prevents its association with its receptor researchgate.net. The methods for evaluating TNF-α inhibition include cell viability assays, ELISA, RT-PCR, and western blot analysis in lipopolysaccharide-stimulated macrophage models nih.gov.

| Cellular Process | Modulator Type | Observed Effect | Cell Type/Model | Reference |

| ROS Production | Not Specified for Analogues | High ROS generation in severe COVID-19 and sepsis. | Neutrophils | nih.gov |

| Nitric Oxide Production | Folic Acid | Direct scavenging of NO, reducing nitrite accumulation. | RAW264.7 Macrophages | mdpi.com |

| TNF-α Expression | Small Molecule Inhibitor (C87) | Direct binding to TNF-α, inhibiting cytotoxicity and signaling. | L929 cells, Hepatitis Mouse Model | nih.gov |

| TNF-α Expression | Small Molecule (TIM1) | Disruption of TNF homotrimerization, inhibiting cytokine secretion. | Collagen-Induced Arthritis Mouse Model | researchgate.net |

Mechanistic Aspects of Antimicrobial Activity of Benzamide Derivatives

Benzamide derivatives represent a class of chemical compounds recognized for their wide array of pharmacological effects, including significant antimicrobial, antibacterial, and antifungal properties. nanobioletters.com The scientific community has been drawn to create and investigate novel benzamide derivatives due to these varied biological implications. nanobioletters.com The mechanisms underlying their antimicrobial action are multifaceted, primarily targeting the structural and functional integrity of microbial cells.

A primary mechanism of action for some antimicrobial agents with similar structures is the disruption of intermolecular interactions within the microbial cell. wikipedia.org This interference can lead to the dissociation of cellular membrane lipid bilayers, a critical event that compromises the cell's permeability controls and induces the leakage of essential cellular contents, ultimately leading to cell death. wikipedia.org Beyond the membrane, this disruptive activity can also deactivate key enzymes that regulate a wide range of respiratory and metabolic cellular functions. wikipedia.org

The antimicrobial activity of these derivatives is often dependent on their specific chemical structure, and their efficacy can vary against different types of microbes. wikipedia.org For instance, Gram-positive bacteria are generally more susceptible to these actions than Gram-negative bacteria. wikipedia.org In the context of antifungal activity, some related heterocyclic compounds, such as benzimidazoles, are known to function by inhibiting the biosynthesis of ergosterol. nih.gov Ergosterol is a vital component of the cell membrane in fungi and protozoa, making its synthesis pathway a key target for antifungal drugs. nih.gov

Table 1: Summary of Antimicrobial Mechanisms of Benzamide and Related Derivatives

| Mechanism of Action | Target Microbe Type | Cellular/Molecular Target | Consequence |

| Disruption of Intermolecular Interactions | Bacteria, Fungi | Cellular Membrane Lipid Bilayers | Compromised permeability, leakage of cellular contents. wikipedia.org |

| Enzyme Deactivation | Bacteria, Fungi | Respiratory and Metabolic Enzymes | Inhibition of cellular activities. wikipedia.org |

| Inhibition of Ergosterol Biosynthesis | Fungi, Protozoa | Ergosterol Synthesis Pathway | Disruption of cell membrane integrity. nih.gov |

Elucidation of Molecular Pathways Involved in Anti-tumor Properties of Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-tumor activity. nih.gov Their structural resemblance to purine nucleoside bases allows them to interact with a variety of biological macromolecules, thereby interfering with multiple pathways crucial for cancer cell proliferation and survival. nih.gov Research has illuminated several key molecular mechanisms through which benzamide-based agents exert their anti-cancer effects.

Key Anti-Tumor Pathways: